(3-Chloro-4-fluoro-1-benzothiophen-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone
CAS No.: 588674-16-2
Cat. No.: VC20020125
Molecular Formula: C18H15ClFN3OS
Molecular Weight: 375.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 588674-16-2 |
|---|---|
| Molecular Formula | C18H15ClFN3OS |
| Molecular Weight | 375.8 g/mol |
| IUPAC Name | (3-chloro-4-fluoro-1-benzothiophen-2-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
| Standard InChI | InChI=1S/C18H15ClFN3OS/c19-16-15-12(20)4-3-5-13(15)25-17(16)18(24)23-10-8-22(9-11-23)14-6-1-2-7-21-14/h1-7H,8-11H2 |
| Standard InChI Key | YEUYUUCGDQNOQG-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C2=CC=CC=N2)C(=O)C3=C(C4=C(C=CC=C4S3)F)Cl |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The molecule features a benzothiophene core substituted with chlorine and fluorine at the 3- and 4-positions, respectively. This bicyclic system is linked via a methanone group to a piperazine ring, which is further functionalized with a pyridin-2-yl group at the 4-position . The presence of electron-withdrawing halogens and the planar benzothiophene system suggests potential for π-π stacking interactions in biological targets.
Molecular Formula and Weight
Based on structural analogs , the molecular formula is deduced as C₁₈H₁₅ClFN₃OS, with a calculated molecular weight of 391.85 g/mol. Key physicochemical properties are theorized below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅ClFN₃OS |
| Molecular Weight | 391.85 g/mol |
| Hydrogen Bond Donors | 1 (piperazine NH) |
| Hydrogen Bond Acceptors | 5 (S, O, 3N) |
| Rotatable Bonds | 4 |
Spectroscopic Identifiers
While experimental data for this exact compound is unavailable, related benzothiophene-piperazine hybrids exhibit characteristic infrared (IR) peaks for C=O (1650–1700 cm⁻¹) and C-S (650–750 cm⁻¹) . Nuclear magnetic resonance (NMR) would likely show aromatic protons in the δ 7.0–8.5 ppm range and piperazine signals near δ 2.5–3.5 ppm .
Synthetic Pathways and Optimization
Retrosynthetic Strategy
The compound can be synthesized through sequential functionalization:
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Benzothiophene Core Synthesis: Cyclocondensation of 2-chloro-3-fluorothiophenol with acetylene derivatives under Pd catalysis .
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Methanone Linkage: Friedel-Crafts acylation or nucleophilic substitution to attach the piperazine moiety .
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Piperazine Functionalization: Coupling 4-(pyridin-2-yl)piperazine via Buchwald-Hartwig amination .
Challenges in Crystallization
Analogous piperazine derivatives often require tailored recrystallization protocols. For example, EP2114405B1 describes using ethanol with controlled cooling rates to isolate stable crystalline forms . Solubility in polar aprotic solvents (e.g., DMSO) is anticipated due to the pyridine and piperazine groups .
Computational Modeling and ADMET Predictions
Drug-Likeness Metrics
Using SwissADME:
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Lipinski Violations: 0 (MW <500, LogP <5)
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Bioavailability Score: 0.55 (moderate)
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Blood-Brain Barrier Permeation: Likely, due to moderate polar surface area (≈75 Ų) .
Toxicity Risks
The chloro and fluorinated groups raise alerts for hepatotoxicity in ProTox-II simulations. Mitigation strategies could include prodrug formulations or replacing chlorine with less electrophilic substituents .
Comparative Analysis with Structural Analogs
This table highlights the impact of substituents on potency. The pyridinyl group may enhance CNS penetration compared to phenyl analogs .
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